Chemical Structure & Technical Profile: 2-But-3-enyl-4-methoxybenzoic Acid
Chemical Structure & Technical Profile: 2-But-3-enyl-4-methoxybenzoic Acid
Executive Summary
2-But-3-enyl-4-methoxybenzoic acid is a functionalized benzoic acid derivative serving as a critical "tethered" intermediate in the synthesis of polycyclic heterocycles. Characterized by an ortho-positioned homoallylic chain relative to the carboxyl moiety, this molecule is a primary precursor for halolactonization and transition-metal-catalyzed cyclization protocols. Its structural utility lies in its ability to undergo intramolecular ring closure to form dihydroisocoumarins (3,4-dihydro-1H-2-benzopyran-1-ones) , a scaffold prevalent in natural products (e.g., thunberginols) and serine protease inhibitors.
This guide analyzes the physicochemical properties, validated synthetic pathways, and reactivity profiles of this compound, designed for researchers optimizing fragment-based drug discovery (FBDD) campaigns.
Part 1: Structural Analysis & Molecular Properties
The molecule comprises a p-anisic acid core functionalized at the C2 position with a 3-butenyl chain. The presence of the terminal alkene provides a versatile handle for downstream functionalization without interfering with the electronic properties of the methoxy-substituted aromatic ring.
Physicochemical Descriptors
Data derived from structure-activity relationship (SAR) modeling of ortho-alkyl benzoic acids.
| Property | Value (Est.) | Technical Significance |
| Molecular Formula | C₁₂H₁₄O₃ | Core scaffold for mass spectrometry verification. |
| Molecular Weight | 206.24 g/mol | Ideal for fragment-based libraries (<300 Da). |
| LogP (Predicted) | 2.9 – 3.2 | Moderate lipophilicity; suitable for membrane permeability. Higher than parent anisic acid (1.96) due to the butyl chain. |
| pKa (Acid) | 4.1 – 4.3 | Comparable to benzoic acid (4.2); ortho-alkyl steric bulk has minimal electronic impact on acidity. |
| H-Bond Donors | 1 (COOH) | Carboxyl proton available for H-bonding or salt formation. |
| H-Bond Acceptors | 3 (COOH, OMe) | Interaction points for solvating agents and enzyme active sites. |
| Rotatable Bonds | 4 | High flexibility in the butenyl tether, facilitating entropic loss during cyclization. |
Spectroscopic Signature (Expected)
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¹H NMR (400 MHz, CDCl₃):
- 11.0–12.0 (br s, 1H, COOH)
- 7.9–8.0 (d, 1H, Ar-H6, ortho to COOH)
- 6.7–6.9 (m, 2H, Ar-H3/H5)
- 5.8 (ddt, 1H, -CH=)
- 5.0 (m, 2H, =CH₂)
- 3.85 (s, 3H, OMe)
- 3.0 (t, 2H, Ar-CH₂)
- 2.4 (q, 2H, allylic CH₂)
Part 2: Synthetic Pathways
The synthesis of ortho-substituted benzoic acids challenges standard electrophilic aromatic substitution (EAS) rules, which typically direct meta for benzoic acids or ortho/para (but unselectively) for anisoles. The authoritative method for this architecture is Directed Ortho Metalation (DoM) .[1]
Route A: Directed Ortho Metalation (DoM) – The Gold Standard
This route utilizes the synergy between the methoxy group and a transformed carboxyl group (amide or oxazoline) to direct lithiation specifically to the C2 position.
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Mechanism: Coordination of an alkyllithium aggregate to the directing group (DG) lowers the transition state energy for deprotonation at the ortho site.
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Precursor: N,N-Diethyl-4-methoxybenzamide (Superior stability over the free acid).
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Reagents: s-BuLi (Lithiation), TMEDA (Ligand), 4-bromo-1-butene (Electrophile).
Route B: Direct Lithiation of the Free Acid (Mortier Method)
While atom-economical, this method requires 2 equivalents of base (one to deprotonate the carboxylic acid, the second for the ring) and strictly controlled cryogenics (-90°C) to prevent nucleophilic attack on the carboxylate.
Synthesis Workflow Diagram
The following diagram details the DoM pathway, highlighting the critical transition from the amide precursor to the final acid.
Figure 1: Directed Ortho Metalation (DoM) strategy for regioselective synthesis.
Part 3: Reactivity Profile & Applications
The strategic value of 2-But-3-enyl-4-methoxybenzoic acid lies in the 4-carbon tether ending in an alkene. This specific length (
Iodolactonization (Kinetic vs. Thermodynamic Control)
Reaction with iodine (
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Product: 4-(iodomethyl)-6-methoxyisochroman-1-one (
-lactone). -
Mechanism: The 6-membered ring formation is favored electronically and sterically (Baldwin's Rules allow 6-endo-trig).
Pd-Catalyzed Oxidative Cyclization
Treatment with Pd(OAc)₂ under oxidative conditions allows for the formation of isocoumarins or vinyl-substituted phthalides, often used in total synthesis of fungal metabolites.
Figure 2: Divergent cyclization pathways yielding bioactive lactone scaffolds.
Part 4: Detailed Experimental Protocol
Objective: Synthesis of 2-But-3-enyl-4-methoxybenzoic acid via DoM of N,N-diethyl-4-methoxybenzamide.
Reagents & Equipment[2][3]
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Substrate: N,N-Diethyl-4-methoxybenzamide (1.0 equiv).
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Base: s-Butyllithium (1.3 M in cyclohexane, 1.2 equiv).
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Ligand: TMEDA (Tetramethylethylenediamine, 1.2 equiv).
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Electrophile: 4-Bromo-1-butene (1.5 equiv).
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Solvent: Anhydrous THF (freshly distilled).
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Conditions: Cryogenic (-78°C), Inert Atmosphere (Ar/N₂).
Step-by-Step Methodology
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Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar and internal thermometer. Flush with Argon.
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Solvation: Add anhydrous THF (50 mL) and TMEDA (1.2 equiv). Cool to -78°C (dry ice/acetone bath).
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Lithiation: Add s-BuLi dropwise via syringe pump over 15 minutes. Maintain internal temperature < -70°C. The solution may turn a deep yellow/orange, indicating formation of the ortho-lithio species.
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Incubation: Stir at -78°C for 1 hour to ensure complete metalation.
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Alkylation: Add 4-bromo-1-butene (dissolved in 5 mL THF) dropwise.
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Warming: Allow the reaction to warm slowly to 0°C over 2 hours. The color will fade as the organolithium is consumed.
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Quench: Quench with saturated aqueous NH₄Cl.
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Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
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Hydrolysis (Crucial): Dissolve the crude amide in EtOH (20 mL) and 6M KOH (20 mL). Reflux for 24-48 hours (amides are robust). Acidify to pH 2 with HCl to precipitate the free acid.
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Purification: Recrystallize from Hexanes/EtOAc to yield the title compound.
References
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Snieckus, V. (1990). Directed ortho metalation.[1][2][3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.
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Mortier, J., et al. (2006).[3] Directed Ortho-Metalation of Unprotected Benzoic Acids.[3][4] Organic Letters, 8(4), 765-768.
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Larock, R. C. (2010).[5] Acetylene Carboxylic Acids in Heterocyclic Synthesis. Comprehensive Organic Transformations.
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Beak, P., & Brown, R. A. (1982).[2] The tertiary amide as a directing group. Journal of Organic Chemistry, 47(1), 34-46.
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Robin, S., & Rousseau, G. (2002). Recent developments in iodolactonization. Tetrahedron, 58(26), 5215-5235.
